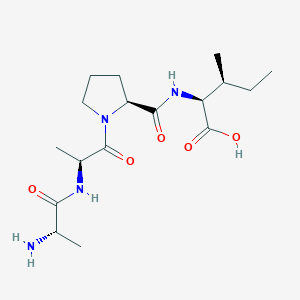
L-Alanyl-L-alanyl-L-prolyl-L-isoleucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Alanyl-L-alanyl-L-prolyl-L-isoleucine is a tetrapeptide composed of four amino acids: L-alanine, L-proline, and L-isoleucine. Peptides like this one are of significant interest due to their potential biological activities and applications in various fields such as medicine, biology, and chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-alanyl-L-prolyl-L-isoleucine can be achieved through solution-phase techniques. One common method involves the coupling of dipeptide segments. For instance, Boc-L-Pro-L-Leu-OH and L-Ala-L-Ile-OMe can be coupled, followed by deprotection of the linear tetrapeptide unit and subsequent cyclization . The reaction conditions typically involve the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate peptide bond formation.
Industrial Production Methods
Industrial production of such peptides often employs solid-phase peptide synthesis (SPPS) due to its efficiency and scalability. This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. After the synthesis is complete, the peptide is cleaved from the resin and purified.
Chemical Reactions Analysis
Types of Reactions
L-Alanyl-L-alanyl-L-prolyl-L-isoleucine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids, particularly those containing sulfur or aromatic groups.
Reduction: This reaction can reduce disulfide bonds if present.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or performic acid can be used.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly employed.
Substitution: Various reagents can be used depending on the desired modification, such as acylating agents for acylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds.
Scientific Research Applications
L-Alanyl-L-alanyl-L-prolyl-L-isoleucine has several applications in scientific research:
Chemistry: It is used as a model compound to study peptide synthesis and reactions.
Biology: It can be used to investigate protein-protein interactions and enzyme-substrate specificity.
Industry: It is used in the development of peptide-based materials and as a substrate in enzymatic assays.
Mechanism of Action
The mechanism of action of L-Alanyl-L-alanyl-L-prolyl-L-isoleucine involves its interaction with specific molecular targets. Peptides can bind to receptors, enzymes, or other proteins, modulating their activity. The exact pathways and targets depend on the specific biological context and the peptide’s structure.
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-isoleucine: A dipeptide with similar amino acid composition but shorter chain length.
L-Alanyl-L-histidine: Another dipeptide with different amino acid composition but similar peptide bond structure.
L-Prolyl-L-leucyl-L-alanyl: A tripeptide with a similar sequence but lacking one amino acid.
Uniqueness
L-Alanyl-L-alanyl-L-prolyl-L-isoleucine is unique due to its specific sequence and the presence of both aliphatic and cyclic amino acids, which can confer distinct structural and functional properties. Its tetrapeptide structure allows for more complex interactions and potential biological activities compared to shorter peptides.
Properties
CAS No. |
433717-47-6 |
|---|---|
Molecular Formula |
C17H30N4O5 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C17H30N4O5/c1-5-9(2)13(17(25)26)20-15(23)12-7-6-8-21(12)16(24)11(4)19-14(22)10(3)18/h9-13H,5-8,18H2,1-4H3,(H,19,22)(H,20,23)(H,25,26)/t9-,10-,11-,12-,13-/m0/s1 |
InChI Key |
HGJOCRPJGGTVJN-VLJOUNFMSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C)NC(=O)[C@H](C)N |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















